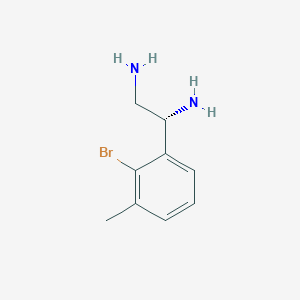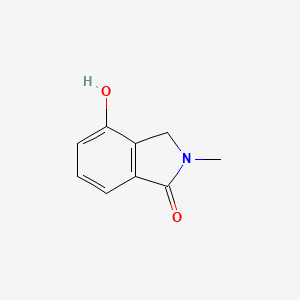
4-Hydroxy-2-methylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family It features a fused benzopyrrole ring system with a hydroxyl group at the fourth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with primary amines and isocyanides, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different isoindoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various isoindoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
4-Hydroxy-2-methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities
Industry: The compound is used in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoindoline: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.
2-Methylisoindoline: Similar structure but without the hydroxyl group.
4-Hydroxyisoindoline: Similar structure but without the methyl group.
Uniqueness
4-Hydroxy-2-methylisoindolin-1-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H9NO2/c1-10-5-7-6(9(10)12)3-2-4-8(7)11/h2-4,11H,5H2,1H3 |
InChI Key |
LBMCFGJIAOOYID-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
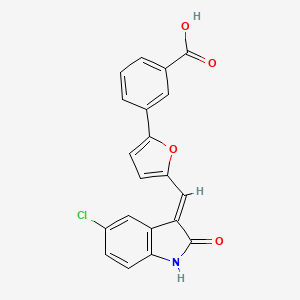
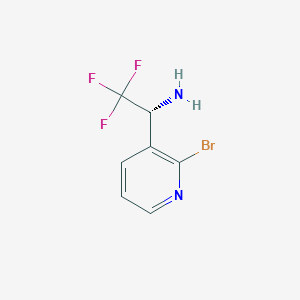
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
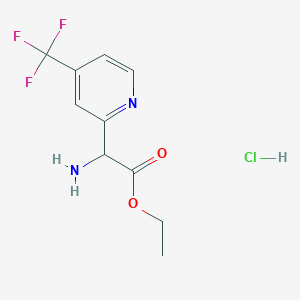
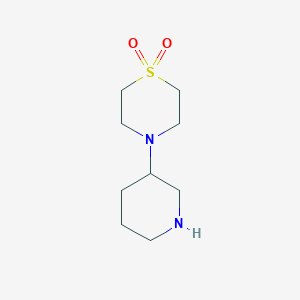
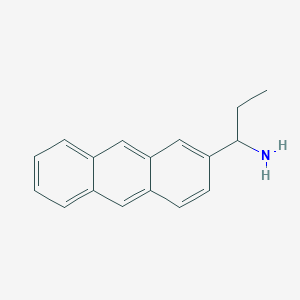
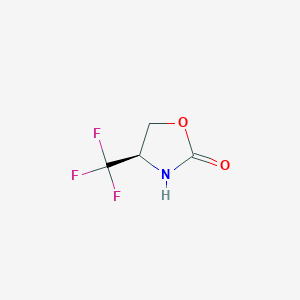
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
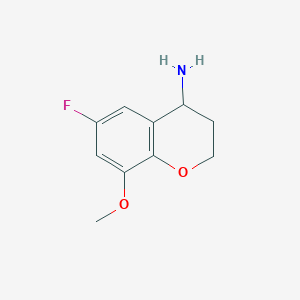
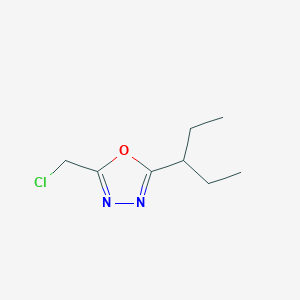
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
